molecular formula C7H5BrClFMg B6341574 3-Chloro-4-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF CAS No. 955041-76-6

3-Chloro-4-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

Cat. No. B6341574
CAS RN: 955041-76-6
M. Wt: 247.77 g/mol
InChI Key: PMDQMRNKLKTLMK-UHFFFAOYSA-M
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Description

3-Chloro-4-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, is a reagent used in organic synthesis. It is a magnesium halide salt of 3-chloro-4-fluorobenzyl alcohol, which is a compound containing a benzene ring with a chlorine and fluorine substituent. This reagent is commonly used in the synthesis of organic compounds, such as pharmaceuticals and other specialty chemicals. The use of this reagent has been increasing in recent years due to its ability to facilitate the synthesis of complex molecules with high yields.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, is based on the nucleophilic substitution reaction. The reagent acts as a nucleophile and attacks the electrophilic carbon atom of the substrate molecule. This reaction results in the formation of a new bond between the magnesium bromide and the substrate molecule. The reaction is reversible, and the product can be isolated by the addition of a base, such as sodium hydroxide.
Biochemical and Physiological Effects
3-Chloro-4-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, has no known biochemical or physiological effects. It is not known to be toxic to humans or animals, and it is not known to have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

The main advantage of 3-Chloro-4-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, is its ability to facilitate the synthesis of complex molecules with high yields. It is also relatively inexpensive and easy to use. The main limitation is that it is not suitable for the synthesis of highly reactive compounds, such as organometallic compounds.

Future Directions

In the future, 3-Chloro-4-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, could be used in the synthesis of novel compounds, such as peptides and proteins, as well as in the study of enzyme mechanisms. It could also be used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, it could be used in the synthesis of heterocyclic compounds, such as imidazoles, thiazoles, and pyridines. Finally, it could be used in the synthesis of new drugs and other specialty chemicals.

Synthesis Methods

3-Chloro-4-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF is synthesized by the reaction of 3-chloro-4-fluorobenzyl alcohol and magnesium bromide in 2-methyl-tetrahydrofuran (2-MeTHF). The reaction is carried out in the presence of a catalytic amount of a Lewis acid, such as boron trifluoride. The reaction is exothermic and proceeds in two steps. First, the alcohol is protonated to form an intermediate species, which then reacts with the magnesium bromide to form the desired product. The reaction is typically carried out at room temperature and can be completed in a few minutes.

Scientific Research Applications

3-Chloro-4-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, is used in various scientific research applications, such as the synthesis of pharmaceuticals and other specialty chemicals. It is also used in the synthesis of novel compounds, such as peptides and proteins, as well as in the study of enzyme mechanisms. In addition, the reagent is used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, it is used in the synthesis of heterocyclic compounds, such as imidazoles, thiazoles, and pyridines.

properties

IUPAC Name

magnesium;2-chloro-1-fluoro-4-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Mg/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDQMRNKLKTLMK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

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